![molecular formula C18H19N3O2 B2358028 6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine CAS No. 477855-28-0](/img/structure/B2358028.png)
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine, commonly known as DMQM, is a chemical compound used in various scientific research. It has a molecular formula of C18H19N3O2 and a molecular weight of 309.37 .
Physical And Chemical Properties Analysis
DMQM has a molecular weight of 309.37 . The boiling point and other physical properties are not specified in the search results .Applications De Recherche Scientifique
Antihistaminic Activity
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine has been explored for its antihistaminic properties. Alagarsamy et al. (2013) conducted a study designing and synthesizing a series of novel compounds related to quinazolin-4-amine, which showed significant in vivo H1-antihistaminic activity. The compounds were tested on guinea pigs, and one of the compounds showed negligible sedation compared to the reference standard chlorpheniramine maleate, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Anti-Inflammatory and Antirheumatic Activity
Baba et al. (1996) reported the synthesis of novel quinoline and quinazoline derivatives, including those with the quinazolin-4-amine structure. These compounds were evaluated for their anti-inflammatory effects using an adjuvant arthritis rat model. The study highlighted the potential of these compounds as disease-modifying antirheumatic drugs (DMARDs), indicating a significant role in the development of new treatment options for inflammatory diseases (Baba et al., 1996).
Anticonvulsant Activity
Kumar et al. (2011) synthesized and evaluated a series of novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one for anticonvulsant activity using the 6 Hz psychomotor seizure test. One of the compounds showed significant protection against seizures at a particular dose in mice, indicating the potential of these compounds in anticonvulsant therapy (Kumar et al., 2011).
Implications in Medicinal Chemistry
Tiwary et al. (2016) reviewed the implication of quinazoline-4(3H)-ones in medicinal chemistry, highlighting their significance in various biological activities. The stability and structure-activity relationship of the quinazolinone nucleus have encouraged researchers to explore it further for creating potential medicinal agents (Tiwary et al., 2016).
Safety and Hazards
Safety precautions for handling DMQM include keeping the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-4-5-7-13(12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLTWPYYVEOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)
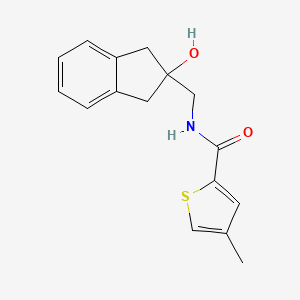
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
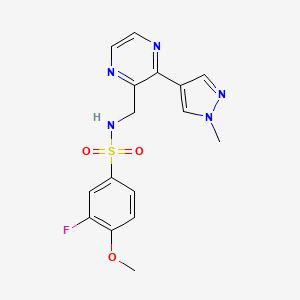
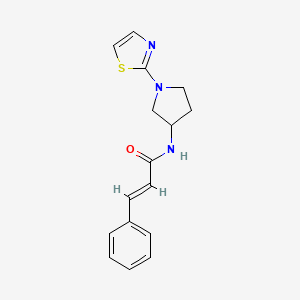
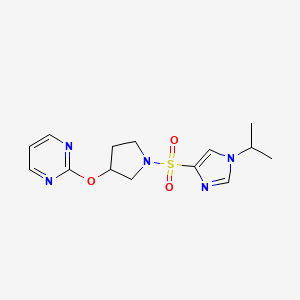


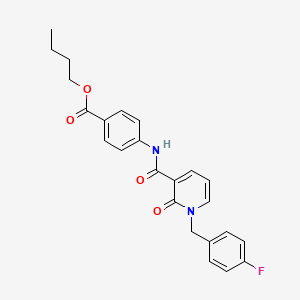
![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)